molecular formula C15H14N4O2 B12442927 (3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea

(3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea

Cat. No.: B12442927
M. Wt: 282.30 g/mol
InChI Key: DFURSNCTQGJRRX-UHFFFAOYSA-N
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Description

(3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea is a complex organic compound that features both indole and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea typically involves multi-step organic reactions. One common approach starts with the preparation of the indole and pyrrole precursors, followed by their coupling under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can lead to amine or alcohol products.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: Shares the indole moiety but lacks the pyrrole component.

    Pyrrole-2-carboxylic acid: Contains the pyrrole moiety but does not have the indole structure.

    2-Oxoindoline: Similar in having an oxo group and indole structure but differs in the substitution pattern.

Uniqueness

(3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea is unique due to its combination of indole and pyrrole moieties, along with the specific positioning of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-8(11-3-2-6-17-11)13-10-7-9(18-15(16)21)4-5-12(10)19-14(13)20/h2-7,17H,1H3,(H,19,20)(H3,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFURSNCTQGJRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C2=C(C=CC(=C2)NC(=O)N)NC1=O)C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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